molecular formula C5H3I B14665046 1,3-Pentadiyne, 1-iodo- CAS No. 40201-91-0

1,3-Pentadiyne, 1-iodo-

Cat. No.: B14665046
CAS No.: 40201-91-0
M. Wt: 189.98 g/mol
InChI Key: ZYWAFJXPPXRZAM-UHFFFAOYSA-N
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Description

1,3-Pentadiyne, 1-iodo- is an organic compound with the molecular formula C5H3I It is a derivative of 1,3-pentadiyne, where one of the hydrogen atoms is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Pentadiyne, 1-iodo- can be synthesized through various methods. One common approach involves the iodination of 1,3-pentadiyne using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, and the product can be purified through standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of 1,3-pentadiyne, 1-iodo- is less common due to its specialized applications. it can be produced on a larger scale using similar iodination methods, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Pentadiyne, 1-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in non-polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Substitution: Corresponding substituted pentadiynes.

    Addition: Dihalogenated or halogenated pentenes.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alkenes.

Scientific Research Applications

1,3-Pentadiyne, 1-iodo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential use in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, especially in the synthesis of drug intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-pentadiyne, 1-iodo- involves its reactivity with various reagents. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The triple bonds in the compound provide sites for addition reactions, allowing the incorporation of different functional groups. These reactions are often catalyzed by transition metals or other catalysts, which enhance the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Pentadiyne, 1-iodo- is unique due to the presence of both triple bonds and an iodine atom, which confer distinct reactivity patterns. The iodine atom makes it a versatile intermediate in organic synthesis, allowing for various functionalizations that are not possible with non-iodinated analogs .

Properties

CAS No.

40201-91-0

Molecular Formula

C5H3I

Molecular Weight

189.98 g/mol

IUPAC Name

1-iodopenta-1,3-diyne

InChI

InChI=1S/C5H3I/c1-2-3-4-5-6/h1H3

InChI Key

ZYWAFJXPPXRZAM-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CI

Origin of Product

United States

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